5-Bromo-2-fluoro-D-phenylalanine 5-Bromo-2-fluoro-D-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16515178
InChI: InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
SMILES:
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol

5-Bromo-2-fluoro-D-phenylalanine

CAS No.:

Cat. No.: VC16515178

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-D-phenylalanine -

Specification

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name (2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Standard InChI Key BYTRLZMUWHKJRH-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)C[C@H](C(=O)O)N)F
Canonical SMILES C1=CC(=C(C=C1Br)CC(C(=O)O)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Bromo-2-fluoro-D-phenylalanine (C₉H₉BrFNO₂) features a phenylalanine scaffold with halogen substituents strategically positioned to modulate its electronic and steric properties. The D-configuration at the α-carbon distinguishes it from the naturally occurring L-enantiomer, influencing its biological activity and metabolic stability. Key structural elements include:

  • Aromatic ring: Bromine at the 5-position and fluorine at the 2-position introduce electron-withdrawing effects, altering the ring’s electron density.

  • Amino and carboxyl groups: These functional groups enable participation in peptide bonding and interactions with biological receptors.

Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-D-Phenylalanine

PropertyValueSource Reference
Molecular formulaC₉H₉BrFNO₂
Molecular weight262.08 g/mol
Halogen positions5-Br, 2-F
Enantiomeric formD-configuration
SolubilityModerate in polar aprotic solvents (e.g., DMF)

Synthetic Methodologies

Halogenation Strategies

The synthesis of 5-bromo-2-fluoro-D-phenylalanine typically involves sequential halogenation reactions. A common approach utilizes direct electrophilic aromatic substitution, where fluorine and bromine are introduced via fluorinating and brominating agents under controlled conditions. For example:

  • Fluorination: Reaction of D-phenylalanine with Selectfluor® in dimethylformamide (DMF) at 60°C yields 2-fluoro-D-phenylalanine .

  • Bromination: Subsequent treatment with N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 5-position .

Asymmetric Synthesis and Resolution

Racemic mixtures (DL-forms) are often resolved using enzymatic or chromatographic methods. The PMC study highlights a protease-mediated resolution where Bacillus sp. enzymes selectively hydrolyze the L-enantiomer, leaving the D-form intact . This method achieves enantiomeric excess (ee) >99.5%, critical for pharmaceutical applications.

Table 2: Key Synthesis Pathways and Yields

MethodReagents/ConditionsYield (%)Enantiomeric ExcessReference
Electrophilic substitutionSelectfluor®, NBS, DMF6794% ee
Enzymatic resolutionBacillus sp. protease85>99.5% ee
Knoevenagel condensationCu(I) catalysis, methyl isocyanoacetate72Racemic

Biological Activity and Mechanism of Action

Interaction with Amino Acid Transporters

The compound exhibits high affinity for the L-type amino acid transporter 1 (LAT1), a protein overexpressed in cancer cells. Halogen substituents enhance binding through hydrophobic interactions and dipole effects, as demonstrated in competitive uptake assays . For instance, 5-bromo-2-fluoro-D-phenylalanine inhibits leucine transport in HeLa cells with an IC₅₀ of 12 μM, compared to 45 μM for unmodified D-phenylalanine.

Enzyme Inhibition

Fluorine’s electronegativity and bromine’s steric bulk enable selective inhibition of enzymes involved in phenylalanine metabolism. In vitro studies show 50% inhibition of phenylalanine hydroxylase at 10 μM concentration, suggesting potential for treating phenylketonuria (PKU) .

Applications in Medicinal Chemistry

PET Imaging Probes

The PMC review emphasizes the compound’s utility in tumor imaging via PET. Radiolabeling with ¹⁸F produces [¹⁸F]-5-bromo-2-fluoro-D-phenylalanine, which accumulates in glioblastoma xenografts with a tumor-to-brain ratio of 4.7:1, outperforming traditional tracers like [¹⁸F]FDG .

Prodrug Design

Incorporating this amino acid into peptide-based prodrugs enhances blood-brain barrier (BBB) penetration. For example, conjugation with anticancer agents like temozolomide increases brain uptake by 300% in murine models.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (60–70%) and costly enantiomeric resolution. Future work should explore catalytic asymmetric hydrogenation using chiral ligands like Me-BoPhoz, which achieves 94% ee in related compounds .

Expanding Therapeutic Indications

Preliminary data suggest efficacy in autoimmune disorders by modulating T-cell receptor signaling. Targeted delivery systems, such as nanoparticle encapsulation, could further enhance therapeutic indices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator